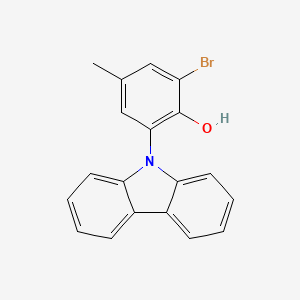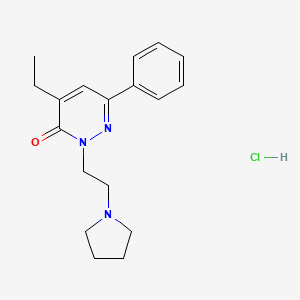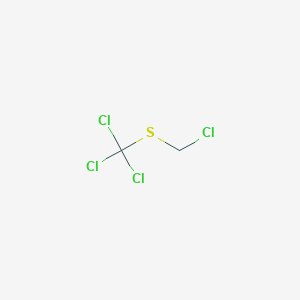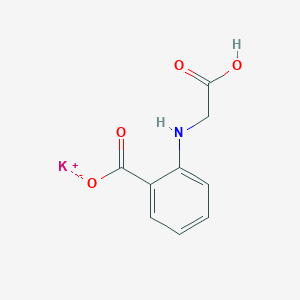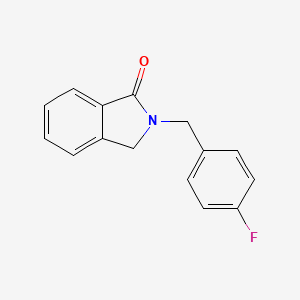
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones It features a 4-fluorobenzyl group attached to the nitrogen atom of the isoindolinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, halogen, or alkyl-substituted derivatives
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.
相似化合物的比较
Similar Compounds
4-Fluorobenzylamine: A related compound with a similar fluorobenzyl group but lacking the isoindolinone ring.
4-Fluorobenzyl chloride: Another related compound used as an intermediate in organic synthesis.
2,3-Dihydro-1H-isoindol-1-one: The parent compound without the fluorobenzyl substitution.
Uniqueness
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is unique due to the presence of both the isoindolinone ring and the fluorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold in drug design and materials science.
属性
CAS 编号 |
877149-95-6 |
|---|---|
分子式 |
C15H12FNO |
分子量 |
241.26 g/mol |
IUPAC 名称 |
2-[(4-fluorophenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12FNO/c16-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)15(17)18/h1-8H,9-10H2 |
InChI 键 |
PGOUVIRIJPYDGY-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


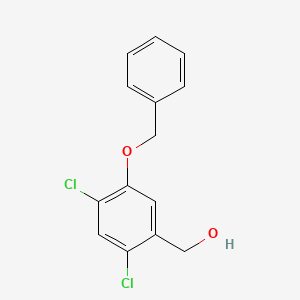
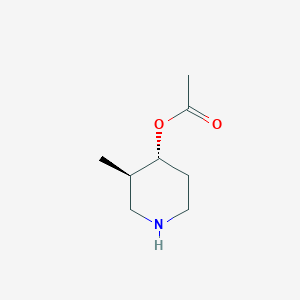

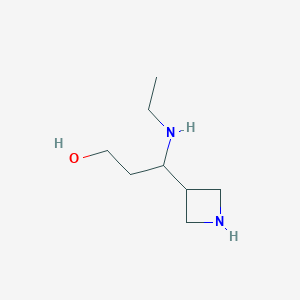
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
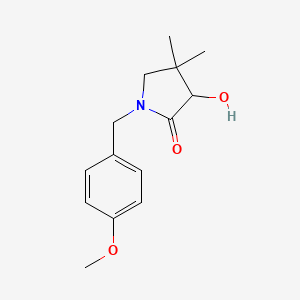
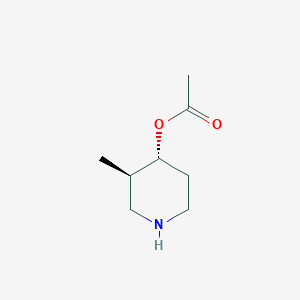
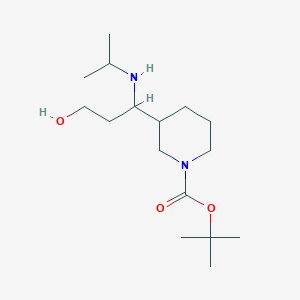
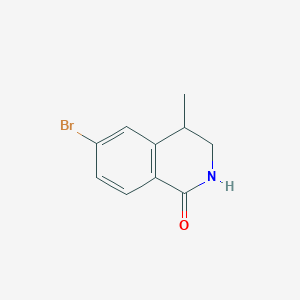
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
